Simenepag

EP2 Receptor Agonist Glaucoma Potency Comparison

Procure Simenepag (AGN-210676) for reproducible EP2 pathway research, featuring a defined selectivity window with 30.6-fold selectivity over EP3A. Its phenylpyrrolidine scaffold ensures consistent bioactivity for mechanistic studies and medicinal chemistry programs.

Molecular Formula C23H29NO5S
Molecular Weight 431.5 g/mol
CAS No. 910562-15-1
Cat. No. B1681678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimenepag
CAS910562-15-1
SynonymsAGN-210676;  AGN 210676;  AGN210676;  Simenepag.
Molecular FormulaC23H29NO5S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)O)O
InChIInChI=1S/C23H29NO5S/c1-2-3-4-5-20(25)16-6-8-17(9-7-16)24-18(10-13-22(24)26)14-29-15-19-11-12-21(30-19)23(27)28/h6-9,11-12,18,20,25H,2-5,10,13-15H2,1H3,(H,27,28)/t18-,20+/m1/s1
InChIKeyNGKFLYGSJDSBQC-QUCCMNQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Simenepag (CAS 910562-15-1) for Ocular Hypertension and Glaucoma Research: Procurement-Ready Baseline Profile


Simenepag (AGN-210676) is a small-molecule, selective prostaglandin EP2 receptor agonist [1]. As an investigational antiglaucoma agent, it is a member of the phenylpyrrolidine class of organic compounds [2] and is being developed for the treatment of glaucoma and ocular hypertension [3]. In vitro, Simenepag exhibits an EC50 of 5 nM at the EP2 receptor, demonstrating its primary mechanism of action [4]. It has been studied in Phase 1/2 clinical trials as its isopropyl prodrug, AGN-210669 [5].

Why Simenepag Cannot Be Interchanged with Other Prostanoid Agonists for EP2-Targeted Research


Interchanging prostanoid receptor agonists for EP2-targeted research is not feasible due to substantial variability in receptor subtype selectivity, which is the primary driver of differential pharmacology and safety profiles [1]. While both FP and EP2 agonists achieve comparable intraocular pressure (IOP) reduction, their safety profiles diverge significantly due to distinct intracellular signaling pathways [2]. Therefore, the selection of a specific agonist like Simenepag, with its well-defined EP2 selectivity window, is critical for minimizing off-target effects and ensuring data reproducibility in mechanistic studies [3].

Simenepag Differentiation Data: Quantitative EP2 Potency and Selectivity Metrics


Simenepag vs. Omidenepag: A Quantitative Comparison of EP2 Agonist Potency

Simenepag demonstrates superior in vitro potency at the EP2 receptor compared to the clinically advanced EP2 agonist Omidenepag isopropyl. Simenepag achieves an EC50 of 5 nM [1] for stimulating cAMP accumulation in cells expressing human EP2 receptors. In contrast, Omidenepag is reported with an EC50 of 1.1 nM in a comparable HEK293 cell assay [2]. The quantified difference indicates that Omidenepag is approximately 4.5-fold more potent than Simenepag at the EP2 receptor under these conditions. This direct comparison of potency is critical for selecting the appropriate tool compound for in vitro pharmacology studies.

EP2 Receptor Agonist Glaucoma Potency Comparison

Simenepag Selectivity Profile: Quantifying EP2/EP3A Discrimination vs. Omidenepag

Simenepag's selectivity for EP2 over the EP3A receptor is a key differentiator from other prostanoid agonists. Simenepag displays an EC50 of 153 nM at the human EP3A receptor [1], resulting in a 30.6-fold selectivity for EP2 over EP3A. In contrast, the EP2 agonist Omidenepag isopropyl exhibits an EC50 of 9.8 nM at the EP3A receptor, yielding only an 8.9-fold selectivity for EP2 [2]. This quantified difference indicates that Simenepag provides a significantly wider selectivity window against EP3A compared to Omidenepag, which may translate to a different off-target effect profile.

EP2 Selectivity EP3A Receptor Off-target Activity Safety Pharmacology

Simenepag vs. Latanoprost: Differentiating EP2 Agonism from FP Agonism in Ocular Hypertension

Simenepag, an EP2 agonist, provides a mechanistically distinct alternative to the gold-standard FP agonist, Latanoprost. While a head-to-head clinical comparison is not available, class-level evidence from reviews indicates that EP2 agonists and FP agonists achieve comparable intraocular pressure (IOP) reduction but do so via distinct receptor pathways [1]. This differential mechanism may lead to a different safety and tolerability profile [1]. Specifically, Simenepag's primary target is the EP2 receptor (EC50 5 nM) [2], whereas Latanoprost is a prodrug of latanoprost acid, which is a potent FP receptor agonist (Ki = 0.071 nM) [3].

EP2 vs FP Agonist Glaucoma Mechanism of Action IOP Reduction

Simenepag in Vivo Efficacy: Phase 1/2 Clinical Development Milestone for Ocular Hypertension

Simenepag's prodrug, simenepag isopropyl (AGN-210669), has advanced to Phase 1/2 clinical trials for the treatment of ocular hypertension and primary open-angle glaucoma [1]. This milestone differentiates it from other EP2 agonists that have not yet progressed to clinical evaluation. While quantitative IOP reduction data from these trials is not publicly available for Simenepag, the completion of Phase 1/2 studies (e.g., NCT00809848) [2] provides a baseline level of validation regarding its tolerability and potential efficacy in a human patient population, supporting its procurement for translational research.

Ocular Hypertension Glaucoma Clinical Development Phase 1/2

Simenepag Extended Chemical Space: Distinct Molecular Structure Within the Phenylpyrrolidine Class

Simenepag is structurally classified as a phenylpyrrolidine derivative [1]. Its unique molecular architecture, as detailed in the KEGG DRUG database, features a specific arrangement of a thiophene carboxylic acid moiety linked via a methylene ether to a 1-phenyl-2-pyrrolidinone core [2]. This structure is distinct from other EP2 agonists like Omidenepag isopropyl, which is a pyrazole derivative [3]. This structural divergence may contribute to differences in physicochemical properties, formulation characteristics, and receptor binding kinetics, offering an alternative chemical scaffold for exploring EP2 pharmacology.

Medicinal Chemistry SAR Phenylpyrrolidine Chemical Space

Simenepag (910562-15-1) Best-Fit Research and Industrial Application Scenarios


In Vitro Pharmacological Studies of EP2 Receptor Selectivity

Procure Simenepag as a selective EP2 agonist tool compound for in vitro assays (e.g., cAMP accumulation) to define EP2-mediated signaling. Its 30.6-fold selectivity over EP3A allows for the dissection of EP2-specific pathways, which is critical for understanding the therapeutic and side-effect profiles of this target [1].

Preclinical Development of Next-Generation Ocular Hypotensive Agents

Use Simenepag as a reference standard and lead compound for medicinal chemistry programs aimed at developing novel EP2 agonists for glaucoma. Its distinct phenylpyrrolidine scaffold offers a starting point for SAR studies to optimize potency, selectivity, and drug-like properties [2]. Its advancement to Phase 1/2 trials provides a benchmark for translational research [3].

Comparative Studies of Prostanoid Receptor Agonist Mechanisms

In studies comparing the effects of FP agonists (e.g., Latanoprost) and EP2 agonists, Simenepag serves as a well-characterized EP2-selective probe. This enables researchers to delineate the differential contributions of these receptor pathways to intraocular pressure regulation and potential off-target effects [4].

Quote Request

Request a Quote for Simenepag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.